molecular formula C7H5BrF3NO B060362 3-Bromo-4-(trifluoromethoxy)aniline CAS No. 191602-54-7

3-Bromo-4-(trifluoromethoxy)aniline

Cat. No. B060362
M. Wt: 256.02 g/mol
InChI Key: RAQMUBDHNKQNTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-4-(trifluoromethoxy)aniline and its derivatives has been explored in several studies. For instance, an improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, demonstrates the compound's importance as an agrochemical intermediate, with a high reaction yield and purity (Ding Zhi-yuan, 2011). Additionally, transition metal-free synthesis methods have been developed for meta-Bromo- and meta-Trifluoromethylanilines, highlighting a route to synthesize anilines with challenging substitution patterns (M. Staudt, A. Cetin, L. Bunch, 2022).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(trifluoromethoxy)aniline and its analogs has been studied through various spectroscopic methods. For instance, the vibrational analysis of similar molecules using Fourier Transform-Infrared and Raman techniques has been conducted, providing insights into the effects of substituent positions on vibrational spectra (B. Revathi et al., 2017). Furthermore, the crystal structure of related compounds has been characterized, offering information on the molecular conformation and arrangement in the solid state (Zeng Wu-lan, 2011).

Chemical Reactions and Properties

The reactivity of 3-Bromo-4-(trifluoromethoxy)aniline under various conditions has been explored. Research on visible-light-promoted tandem difluoroalkylation-amidation reactions, for instance, illustrates the compound's potential in synthesizing difluorooxindoles from free anilines, showcasing its applicability in drug discovery and development (Lingchong Yu et al., 2017).

Physical Properties Analysis

The physical properties of 3-Bromo-4-(trifluoromethoxy)aniline, such as its phase transitions and mesomorphic characteristics, have been investigated. Studies on derivatives bearing trifluoromethyl or trifluoromethoxy end groups reveal stable smectic phases, indicating the compound's significance in the field of liquid crystals (S. Miyajima et al., 1995).

Chemical Properties Analysis

The chemical properties, such as vibrational spectra and electron distribution, have been analyzed using spectroscopic methods and theoretical calculations. Research has shown the influence of the trifluoromethoxy group on the molecular and electronic properties of aniline derivatives, contributing to a deeper understanding of their chemical behavior (S. Saravanan, V. Balachandran, K. Viswanathan, 2014).

Scientific Research Applications

  • Synthesis of Liquid-Crystalline Polymethacrylates
    • Application : 4-(Trifluoromethoxy)aniline, a compound structurally similar to 3-Bromo-4-(trifluoromethoxy)aniline, has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
    • Method : The exact method of synthesis is not provided, but it typically involves polymerization reactions where the aniline compound is incorporated into the polymer structure as a side group .
    • Results : The resulting polymers exhibit liquid-crystalline behavior, which can be useful in various applications such as display technologies .
  • Fluorination Reagents, Fluorinated Building Blocks
    • Application : 3-Bromo-4-(trifluoromethoxy)aniline can be used as a building block in the synthesis of various organic compounds. It is particularly useful in reactions that require a fluorinated aniline .
    • Method : The exact method of synthesis is not provided, but it typically involves substitution reactions where the bromine atom on the aniline compound is replaced with another functional group .
    • Results : The resulting compounds can have a variety of applications, depending on the specific reactions and conditions used .
  • Proteomics Research

    • Application : 3-Bromo-4-(trifluoromethoxy)aniline can be used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
    • Method : The exact method of application is not provided, but it typically involves using the compound as a reagent or building block in the synthesis or modification of proteins or peptides .
    • Results : The resulting proteins or peptides can be used in various biochemical experiments to study their structures, functions, interactions, and more .
  • Synthesis of Fluorinated Compounds

    • Application : 3-Bromo-4-(trifluoromethoxy)aniline can be used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
    • Method : The exact method of synthesis is not provided, but it typically involves substitution reactions where the bromine atom on the aniline compound is replaced with another functional group .
    • Results : The resulting fluorinated compounds can have a variety of properties and applications, depending on the specific reactions and conditions used .

Safety And Hazards

3-Bromo-4-(trifluoromethoxy)aniline may cause skin and eye irritation . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid breathing its dust, mist, or vapors . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMUBDHNKQNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371347
Record name 3-bromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethoxy)aniline

CAS RN

191602-54-7
Record name 3-bromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-(trifluoromethoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Trifluoromethoxynitrobenzene (4.1 g) was suspended in water (16 ml) and concentrated sulfuric acid (16 ml) and warmed to 80° C. with stirring. Potassium bromate (3.7 g) was added portionwise over 3 hours. The resulting mixture was heated at 80° C. for a further 2 hours, cooled to room temperature and poured onto ice (100 g). The mixture was extracted with ethyl acetate, dried (MgSO4), filtered, and the solvent removed in vacuo. The recovered solid (1.0 g) was taken up in acetic acid (2.5 ml) and water (10 ml) and iron powder (2.0 g) added. The resulting mixture was warmed to reflux for 2 hours, cooled to room temperature and filtered through Celite™. The filtrate was extracted with ethyl acetate, the organic layers separated, dried (MgSO4), filtered and the solvent removed in vacuo. Chromatography on silica gel (ethyl acetate:hexane 1:3) afforded the title compound as a yellow oil. 1H NMR (CDCl3) δ6.57 (1H, dd), 6.9 (1H, d), 7.06 (1H, dd).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Teegarden, H Li, H Jayakumar… - Journal of medicinal …, 2010 - ACS Publications
Insomnia affects a growing portion of the adult population in the US Most current therapeutic approaches to insomnia primarily address sleep onset latency. Through the 5-…
Number of citations: 29 pubs.acs.org
Y Ma, L Margarida, J Brookes… - Journal of …, 2004 - ACS Publications
In this paper, we report very general conditions that enable palladium-mediated coupling reactions on the solid support. A wide variety of biaryls and arylamines (including pyrimidines) …
Number of citations: 23 pubs.acs.org

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